N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine

Descripción general

Descripción

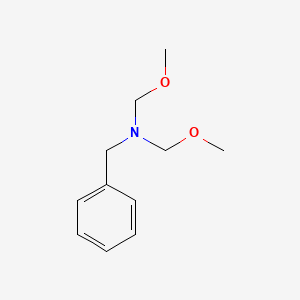

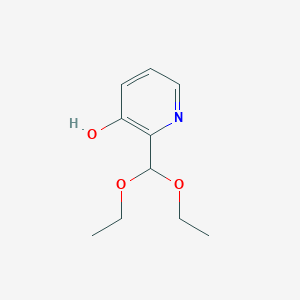

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine, also known as N,N-bis(methoxymethyl)-1-phenylmethanamine, is a chemical compound with the molecular formula C11H17NO2 . It has a molecular weight of 195.26 g/mol .

Synthesis Analysis

The synthesis of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine has been reported in the literature . It has been used as an azomethine ylide equivalent in the formation of pyrrolidines .Molecular Structure Analysis

The molecular structure of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine consists of a benzyl group attached to a methoxy and methoxymethyl group . The InChI string isInChI=1S/C11H17NO2/c1-13-9-12(10-14-2)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 . Chemical Reactions Analysis

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine has been used in the formation of azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters affording N-benzyl substituted pyrrolidines .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine include a molecular weight of 195.26 g/mol, a topological polar surface area of 21.7 Ų, and a complexity of 129 . The compound has a rotatable bond count of 6 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación

Neuroleptic Activity

Research has explored the neuroleptic activity of benzamides, including derivatives of N,N-disubstituted ethylenediamines, for potential use in treating psychosis. One study found that certain benzamides exhibited potent neuroleptic activity, suggesting potential as drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).

Binding Affinity and Selectivity in Transporters

A series of benzylpiperidine analogues of methoxyethyl were examined for their ability to bind to various transporters including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Some analogues displayed high affinity for the DAT and selectivity over SERT and NET, indicating their potential application in neurological studies or treatments (Greiner et al., 2003).

Antagonist Activity at 5-HT6 Receptor

N1-benzenesulfonylgramine and related compounds were identified as novel classes of 5-HT6 antagonists, indicating their potential application in neuropharmacology and the study of serotonin receptors (Pullagurla et al., 2003).

Steric Tolerance in Receptor Binding Sites

The steric tolerance in receptor binding sites was explored using 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs, providing insights into receptor-ligand interactions and the potential design of new therapeutic agents (Shah et al., 2010).

Cytotoxic Activity

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines exhibited cytotoxic activity against various cancer cell lines, indicating their potential in cancer research and therapy (Ramazani et al., 2014).

Serotonin 5-HT1A Receptor Biased Agonists

Novel derivatives of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibited robust antidepressant-like activity in preliminary studies, suggesting potential in the development of antidepressant drugs (Sniecikowska et al., 2019).

Analytical Characterization in Forensic Toxicology

The analytical characterization of bioactive N-benzyl-substituted phenethylamines and methoxytryptamines was explored, providing valuable data for forensic toxicology and the understanding of novel psychoactive substances (Brandt et al., 2015).

Safety and Hazards

Direcciones Futuras

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine has potential applications in the synthesis of pyrrolidine derivatives, which could be used as novel sodium channel blockers for the treatment of ischemia-related diseases .

Relevant Papers The compound has been cited in reputable papers and has been used in the practical, large-scale synthesis of chiral pyrrolidines .

Mecanismo De Acción

Target of Action

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine is a synthetic compound that primarily targets azomethine ylides . Azomethine ylides are 1,3-dipoles that play a crucial role in organic synthesis .

Mode of Action

The compound interacts with its targets by forming azomethine ylides, which readily undergo [3+2] cycloaddition . This interaction results in the formation of N-benzyl substituted pyrrolidines . The compound has also been used in asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cycloaddition reaction pathway . The downstream effects of this pathway include the formation of functionalized N-heterocycles .

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may have good absorption and distribution characteristics

Result of Action

The primary result of the compound’s action is the formation of N-benzyl substituted pyrrolidines . These are used in the synthesis of various organic compounds. Additionally, the compound has been used to synthesize chiral pyrrolidines .

Action Environment

The action of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and light , suggesting that its stability, efficacy, and action could be affected by these factors. Furthermore, the compound reacts with aqueous acid , indicating that pH could also influence its action.

Propiedades

IUPAC Name |

N,N-bis(methoxymethyl)-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-9-12(10-14-2)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQPATSTAMCYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(CC1=CC=CC=C1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)

![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)

![4-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B3076891.png)

![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3076909.png)